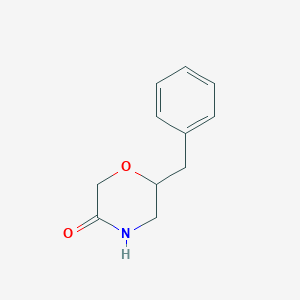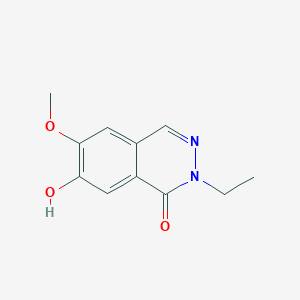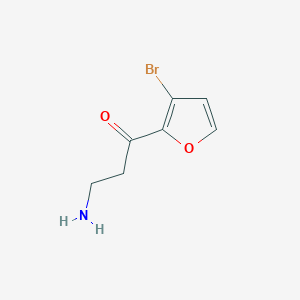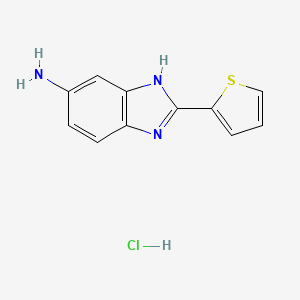
1-(2,4-Dimethylphenyl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethylphenyl)ethane-1,2-diol is an organic compound with the molecular formula C10H14O2 It is a derivative of ethane-1,2-diol, where one of the hydrogen atoms is replaced by a 2,4-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)ethane-1,2-diol can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylbenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes further reaction to yield the desired diol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
1-(2,4-Dimethylphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form the corresponding diketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the diol can yield the corresponding alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 1-(2,4-Dimethylphenyl)ethane-1,2-dione.
Reduction: 1-(2,4-Dimethylphenyl)ethanol.
Substitution: 1-(2,4-Dimethylphenyl)ethane-1,2-dichloride.
科学的研究の応用
1-(2,4-Dimethylphenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving diols.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and polymers.
作用機序
The mechanism by which 1-(2,4-Dimethylphenyl)ethane-1,2-diol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes that catalyze oxidation-reduction reactions, leading to the modulation of cellular redox states. The presence of the 2,4-dimethylphenyl group can influence the compound’s binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
1-(2,4-Dimethylphenyl)ethanol: Similar structure but with a single hydroxyl group.
1-(2,4-Dimethylphenyl)ethane-1,2-dione: Oxidized form of the diol.
Ethane-1,2-diol: Parent compound without the 2,4-dimethylphenyl group.
Uniqueness
1-(2,4-Dimethylphenyl)ethane-1,2-diol is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct chemical and physical properties. This substitution can affect the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
1-(2,4-dimethylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5,10-12H,6H2,1-2H3 |
InChIキー |
KMCSEMXMDOXDBH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(CO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13188797.png)
![1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B13188802.png)
![1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B13188818.png)



![tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13188838.png)


